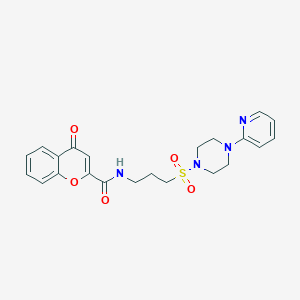
Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate is a specialty product used for proteomics research . It has a molecular formula of C15H17N3O4 and a molecular weight of 303.31 .
Synthesis Analysis
The synthesis of this compound may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The structure of the resulting cyclic amidrazone was established by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring which bears a carboxylic acid group . The compound has a molecular formula of C15H17N3O4 and a molecular weight of 303.31 .Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by the temperature conditions and lactim ether ring size . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate is a promising compound for various scientific research applications. It has been studied for its potential use as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain pathways. Additionally, this compound has been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Mechanism of Action
Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate has been found to inhibit HDACs and COX-2 by binding to their active sites and blocking their activity. By blocking the activity of these enzymes, this compound can affect the expression of genes involved in inflammation and cancer pathways. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological pathways. It has been shown to inhibit the activity of HDACs and COX-2, which can affect gene expression and inflammation pathways. Additionally, this compound has been found to induce apoptosis in cancer cells, which can lead to cell death.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate in laboratory experiments is its ability to inhibit HDACs and COX-2, which can affect gene expression and inflammation pathways. Additionally, this compound has been found to induce apoptosis in cancer cells, which can lead to cell death. However, this compound is a synthetic compound, and its effects may not be the same in vivo as they are in vitro. Additionally, this compound can be toxic to cells at high concentrations and should be used with caution.
Future Directions
The potential applications of Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate are numerous and expanding. Future research should focus on further exploring its potential as an inhibitor of HDACs and COX-2, as well as its anti-cancer properties. Additionally, research should focus on further understanding the mechanisms of action of this compound, as well as its potential toxicity in vivo. Furthermore, future research should focus on exploring the potential applications of this compound in other scientific fields, such as drug delivery, nanotechnology, and biomedicine.
Synthesis Methods
Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate is synthesized through a multi-step process. In the first step, 1-piperidinecarboxylic acid is reacted with 2-cyano-4-nitrophenyl chloroformate in the presence of potassium carbonate to form this compound. In the second step, the compound is purified by recrystallization from ethanol.
properties
IUPAC Name |
ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-22-15(19)11-4-3-7-17(10-11)14-6-5-13(18(20)21)8-12(14)9-16/h5-6,8,11H,2-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEZEUWKFYKQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3-phenylpropanoic acid](/img/structure/B2998175.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2998179.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2998182.png)
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2998183.png)
![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)



![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)
![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)